molecular formula C21H25NO4 B3200440 tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate CAS No. 1017781-83-7

tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate

Cat. No.: B3200440
CAS No.: 1017781-83-7
M. Wt: 355.4 g/mol
InChI Key: OOUDJGWDRVLVSA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate is a synthetic carbamate derivative featuring a tert-butyl carbamate group attached to a benzyl scaffold. The compound is further substituted at the para-position of the benzyl ring with a 2-(4-methoxyphenyl)acetyl moiety. This structure combines an electron-donating methoxy group with a ketone functional group, which may influence its chemical reactivity, solubility, and biological interactions. Such derivatives are commonly utilized as intermediates in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or PROTACs (Proteolysis-Targeting Chimeras) due to their modular functional groups .

Properties

IUPAC Name

tert-butyl N-[[4-[2-(4-methoxyphenyl)acetyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-14-16-5-9-17(10-6-16)19(23)13-15-7-11-18(25-4)12-8-15/h5-12H,13-14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUDJGWDRVLVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695769
Record name tert-Butyl ({4-[(4-methoxyphenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-83-7
Record name tert-Butyl ({4-[(4-methoxyphenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate typically involves the reaction of 4-methoxyphenylacetic acid with benzylamine, followed by the protection of the resulting amine with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, temporarily masking reactive sites on molecules to facilitate selective reactions. This is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate can be contextualized by comparing it to analogous benzylcarbamate derivatives. Key differences in substituents, molecular properties, and applications are outlined below:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent(s) Key Properties/Applications Reference
tert-Butyl 4-formylbenzylcarbamate 156866-52-3 C₁₃H₁₇NO₃ 235.28 Formyl (-CHO) at benzyl position Reactive aldehyde for further coupling; intermediate in peptide synthesis .
tert-Butyl 4-(2-(4-chlorophenyl)acetyl)benzylcarbamate 1017781-59-7 C₂₀H₂₂ClNO₄ 375.85 4-Chlorophenylacetyl at benzyl position Enhanced electrophilicity due to Cl; potential kinase inhibitor intermediate .
tert-Butyl 4-ethynylbenzylcarbamate 680190-96-9 C₁₄H₁₇NO₂ 231.29 Ethynyl (-C≡CH) at benzyl position Click chemistry applications; used in bioconjugation .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate 1035235-26-7 C₁₉H₂₈BNO₄ 345.25 Boronate ester at benzyl position Suzuki-Miyaura cross-coupling partner for C-C bond formation .
Target Compound : this compound N/A C₂₁H₂₅NO₅ 379.43 4-Methoxyphenylacetyl at benzyl position Electron-rich aryl group enhances stability; potential HDAC or kinase modulator .

Key Observations

Substituent Effects on Reactivity :

  • The formyl derivative (CAS 156866-52-3) is highly reactive due to its aldehyde group, enabling nucleophilic additions or Schiff base formation. In contrast, the acetyl group in the target compound offers greater stability and resistance to oxidation .
  • The 4-chlorophenylacetyl analog (CAS 1017781-59-7) exhibits increased electrophilicity compared to the methoxy-substituted target compound, which may enhance interactions with electron-rich biological targets .

Functional Group Utility :

  • The ethynyl derivative (CAS 680190-96-9) is tailored for click chemistry (e.g., azide-alkyne cycloaddition), whereas the boronate ester (CAS 1035235-26-7) serves as a cross-coupling reagent in medicinal chemistry .

Biological Implications: The methoxy group in the target compound likely improves solubility and membrane permeability compared to non-polar substituents (e.g., chloro or tert-butyl). This feature is critical for pharmacokinetics in drug candidates .

Synthetic Flexibility :

  • The tert-butyl carbamate group in all derivatives acts as a protective group for amines, enabling selective deprotection under acidic conditions. This modularity facilitates stepwise synthesis of complex molecules .

Biological Activity

tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate , with the CAS number 1017781-83-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group, a phenylacetyl moiety, and a methoxyphenyl group, contributing to its unique properties and applications.

Chemical Structure

The chemical structure can be represented as follows:

C20H23NO3\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{3}

This structure contains functional groups that may interact with biological systems, providing avenues for research into its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with amine groups. This mechanism protects the amine from unwanted reactions during synthetic processes and allows for selective modifications of biomolecules. The removal of the tert-butyl group typically occurs through acid-catalyzed hydrolysis, releasing the free amine.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

Study 1: HDAC Inhibition

A study evaluated various compounds for their ability to inhibit HDACs. This compound was tested alongside other derivatives, revealing IC50 values indicative of moderate inhibitory activity against HDAC1-3 .

CompoundIC50 (nM)
This compound35
Azumamide C14
Azumamide E67

Study 2: Neuroprotective Effects

In a neuroprotection study involving butyrylcholinesterase inhibitors derived from natural compounds, similar carbamates demonstrated significant protective effects against neurodegeneration. Although not directly tested, the structural similarities suggest potential efficacy for this compound .

Summary of Biological Activities

  • Enzyme Inhibition : Selective HDAC inhibition.
  • Neuroprotection : Potential as a butyrylcholinesterase inhibitor.
  • Anticancer Properties : Induction of apoptosis and modulation of cell cycle.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols under controlled conditions:

  • Step 1 : Protection of the benzylamine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) in acetonitrile or THF at room temperature, as described for analogous carbamates .
  • Step 2 : Acetylation of the aromatic ring via Friedel-Crafts or nucleophilic acyl substitution. For regioselective functionalization, directed lithiation using lithium reagents (e.g., LDA) at −78°C followed by quenching with 4-methoxyphenylacetyl chloride is recommended .
  • Yield Optimization : Use catalytic nickel boride in methanol for Boc protection (reported >90% yields in similar systems) . Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with ethyl acetate/hexane gradients.

Q. Q2. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

Methodological Answer:

  • Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity >97% (as per GLPBIO standards for related compounds) .
  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and acetyl resonance (δ ~2.5 ppm for CH3_3CO) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]+^+ ion).
  • Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane and analyze via X-ray diffraction (e.g., disordered benzyl fragments resolved in related structures) .

Q. Q3. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in neutral/basic buffers. Avoid prolonged exposure to strong acids/bases during storage .
  • Thermal Stability : Store at −20°C in anhydrous DMSO or THF. Degradation occurs >40°C, releasing CO2_2 and tert-butanol (monitor via FTIR for carbonyl band shifts) .
  • Light Sensitivity : Protect from UV light to prevent acetyl group decomposition (use amber vials) .

Advanced Research Questions

Q. Q4. How can regioselective functionalization of the benzylcarbamate scaffold be achieved for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Directed Lithiation : Use lithium diisopropylamide (LDA) at −78°C in THF to deprotonate the aromatic ring ortho to the carbamate group. Quench with electrophiles (e.g., aldehydes, halides) for site-specific modifications .
  • Cross-Coupling : Apply Suzuki-Miyaura reactions with boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst. Optimize ligand ratios to suppress homocoupling .
  • Computational Guidance : Perform DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps .

Q. Q5. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

  • Data Triangulation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values from kinase assays. Adjust force field parameters to account for solvent effects .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may alter activity. Use LC-MS/MS for quantification .
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to verify binding modes predicted in silico .

Q. Q6. How can researchers evaluate the compound’s potential as a prodrug or intermediate in targeted drug delivery systems?

Methodological Answer:

  • Prodrug Activation : Test pH-dependent Boc cleavage in simulated physiological buffers (pH 5.0–7.4) using UV-Vis spectroscopy to track release kinetics .
  • Conjugation Strategies : Attach PEG linkers or antibody fragments via NHS ester chemistry. Confirm bioconjugation efficiency via SDS-PAGE and MALDI-TOF .
  • In Vivo Tracking : Radiolabel the compound with 14^{14}C or 3^3H for biodistribution studies in rodent models .

Q. Q7. What advanced analytical techniques are critical for characterizing degradation products or byproducts?

Methodological Answer:

  • LC-MS/MS : Identify low-abundance degradation products (e.g., deacetylated derivatives) using a Q-TOF mass spectrometer in positive ion mode .
  • NMR Relaxometry : Detect subtle structural changes in degraded samples via 1^1H T1_1 and T2_2 relaxation measurements .
  • XPS Analysis : Surface analysis of solid residues confirms oxidative degradation (e.g., C=O to COOH groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate
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tert-Butyl 4-(2-(4-methoxyphenyl)acetyl)benzylcarbamate

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